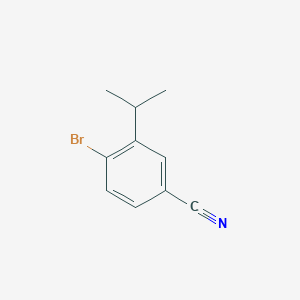

4-Bromo-3-isopropylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-propan-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIVFRGJCBTZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Bromo 3 Isopropylbenzonitrile

De Novo Synthesis Strategies for the Aryl Bromide Moiety

The formation of the 4-bromo-3-isopropylphenyl scaffold is a critical step in the synthesis of the target compound. This can be achieved through several pathways, including regioselective bromination, direct isopropylation, or sequential functionalization approaches.

Regioselective Aromatic Bromination Protocols

One of the most direct methods for the synthesis of the aryl bromide moiety is the regioselective bromination of a suitable precursor. Starting with 3-isopropylbenzonitrile (B3383344), electrophilic aromatic bromination can be employed. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regiochemical outcome of the reaction. The isopropyl group is an ortho-, para-director, while the cyano group is a meta-director. In 3-isopropylbenzonitrile, the positions ortho and para to the isopropyl group are C2, C4, and C6, while the position meta to the cyano group is C5. The position C4 is para to the isopropyl group and meta to the cyano group, making it the most likely site for bromination due to the combined directing effects of both groups.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a catalyst or under photochemical conditions. nih.govnih.gov The use of Br2 with a Lewis acid catalyst is another viable option. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired 4-bromo-3-isopropylbenzonitrile.

Table 1: Regioselective Bromination of Aromatic Compounds

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Anisole | NBS/Silica (B1680970) gel | Acetonitrile (B52724), rt | p-Bromoanisole | nih.gov |

| Toluene (B28343) | Zeolites | Bromine | p-Bromotoluene | nih.gov |

Direct Introduction of the Isopropyl Group

An alternative approach involves the direct introduction of the isopropyl group onto a pre-functionalized aromatic ring, such as 4-bromobenzonitrile (B114466). The Friedel-Crafts alkylation is a classic method for this purpose, typically employing an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) and a Lewis acid catalyst like aluminum chloride (AlCl3). nih.govorganic-chemistry.org

However, the Friedel-Crafts alkylation of deactivated aromatic rings, such as those bearing a cyano group, can be challenging due to the electron-withdrawing nature of the nitrile functionality. quora.com The reaction often requires harsh conditions and may suffer from side reactions, including polyalkylation and carbocation rearrangements. The success of this approach would depend on finding suitable reaction conditions that can overcome the deactivating effect of the nitrile group and achieve selective isopropylation at the C3 position.

Sequential Functionalization Approaches

A more versatile and often more reliable strategy involves a multi-step sequence to build the desired substitution pattern. A plausible route starts with a more readily available starting material and sequentially introduces the functional groups. For instance, one could start with the synthesis of 4-bromo-3-isopropylaniline. This intermediate can be prepared through various synthetic routes.

Another sequential approach could involve the synthesis of 4-bromo-3-isopropylbenzaldehyde (B14061687), which can then be converted to the nitrile. The aldehyde can be synthesized from 4-bromoisopropylbenzene via a Grignard reaction with ethyl orthoformate. edubirdie.com The resulting aldehyde can then be converted to the nitrile through various methods, such as reaction with hydroxylamine (B1172632) hydrochloride followed by dehydration. orgsyn.org

Nitrile Group Installation Techniques

The introduction of the nitrile group is a key transformation in the synthesis of this compound, especially when starting from a precursor that already contains the bromo and isopropyl groups.

Metal-Catalyzed Cyanation Reactions of Aryl Halides and Pseudo-halides

Modern synthetic chemistry offers powerful metal-catalyzed methods for the installation of the cyano group onto aryl rings. These reactions typically involve the cross-coupling of an aryl halide or pseudo-halide (like a triflate) with a cyanide source, catalyzed by a transition metal complex.

Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and relatively mild reaction conditions. google.com These methods typically employ a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]) being popular choices due to their lower toxicity compared to alkali metal cyanides. google.com

For the synthesis of this compound, a suitable precursor would be a 1,4-dihalo-2-isopropylbenzene, such as 1-bromo-4-iodo-2-isopropylbenzene. The palladium catalyst can selectively activate the more reactive carbon-iodine bond, allowing for the introduction of the cyano group at the C4 position to yield the target molecule. Alternatively, an aryl triflate precursor could also be employed. edubirdie.com

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides/Bromides | K4[Fe(CN)6]·3H2O | Pd(OAc)2 / Ligand | Dioxane/H2O | 100 | High | google.com |

| Bromocalixarenes | Zn(CN)2 | Pd2(dba)3 / DPPF | DMF | 120 | Excellent | edubirdie.com |

Nickel-Catalyzed Approaches

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems for the synthesis of aryl nitriles from aryl halides. These methods often exhibit broad functional group tolerance and can be effective for sterically hindered substrates.

A general approach involves the use of a nickel(II) precatalyst, a ligand, a reducing agent, and a cyanide source. For the synthesis of this compound from 4-bromo-3-isopropylbenzene, a typical reaction setup would involve a Ni(II) salt like NiCl₂, a phosphine or nitrogen-based ligand, a reducing agent such as zinc or manganese powder, and a cyanide source like zinc cyanide (Zn(CN)₂) or cyanogen (B1215507) bromide (BrCN). The reaction is typically carried out in an inert atmosphere in a suitable organic solvent.

Recent research has highlighted several effective nickel catalyst systems. For instance, a system employing NiCl₂·1,10-phenanthroline (B135089) with Zn powder as the reductant has been shown to be effective for the cyanation of various aryl halides. researchgate.net Another robust system utilizes NiCl₂·6H₂O with a dppf ligand and Zn, in the presence of an additive like DMAP, which is crucial for the activation of Zn(CN)₂ and facilitating the transmetalation step. googleapis.com Visible light-promoted nickel-catalyzed cyanations using 1,4-dicyanobenzene as the cyanating agent have also been developed, offering a milder reaction pathway. google.com

A plausible reaction mechanism for these nickel-catalyzed cyanations involves the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species by the reducing agent. This Ni(0) species then undergoes oxidative addition to the aryl bromide (4-bromo-3-isopropylbenzene). The resulting arylnickel(II) complex then reacts with the cyanide source in a transmetalation step, followed by reductive elimination to yield the desired this compound and regenerate the Ni(0) catalyst. researchgate.netgoogleapis.com

Table 1: Representative Conditions for Nickel-Catalyzed Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Reducing Agent | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| NiCl₂·1,10-phen | BrCN | Zn | Dioxane | 50 | Aryl Iodides/Bromides | Moderate to Good | researchgate.net |

| NiCl₂·6H₂O/dppf | Zn(CN)₂ | Zn | NMP | 80 | Aryl Chlorides/Bromides | Good to Excellent | googleapis.com |

| NiI₂/dtbbpy | 1,4-Dicyanobenzene | (TMS)₃SiH | Toluene | 50 (Visible Light) | Aryl Bromides/Chlorides | Good to Excellent | google.com |

Copper-Mediated Cyanations

Copper-mediated cyanation, a classical method for nitrile synthesis, has seen significant improvements, moving from stoichiometric to catalytic amounts of copper. These reactions are particularly effective for aryl bromides and iodides.

A notable advancement is the copper-catalyzed domino halide exchange-cyanation of aryl bromides. This method utilizes a catalytic amount of CuI, along with KI to facilitate the in-situ conversion of the aryl bromide to the more reactive aryl iodide. A diamine ligand, such as N,N'-dimethylethylenediamine, is often employed to stabilize the copper catalyst and enhance its reactivity. rsc.orggoogle.com Sodium cyanide (NaCN) is a common cyanide source in these reactions, which are typically run in solvents like toluene at elevated temperatures. rsc.org

Another approach involves using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in conjunction with a copper catalyst and a ligand system based on 1-alkylimidazoles. chemicalbook.com Acetone cyanohydrin has also been successfully used as a cyanating agent in copper-catalyzed reactions, offering an alternative to traditional metal cyanides. googleapis.comorganic-chemistry.org

The mechanism of copper-catalyzed cyanation generally involves the formation of a copper(I) cyanide species, which then reacts with the aryl halide. In the domino reaction, the aryl bromide is first converted to an aryl iodide, which then undergoes oxidative addition to a Cu(I) species. The resulting organocopper intermediate then reacts with the cyanide source, followed by reductive elimination to give the aryl nitrile.

Table 2: Representative Conditions for Copper-Mediated Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Ligand | Solvent | Temperature (°C) | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI/KI | NaCN | N,N'-Dimethylethylenediamine | Toluene | 110 | Aryl Bromides | Good to Excellent | rsc.org |

| Copper Catalyst | K₄[Fe(CN)₆] | 1-Alkylimidazole | - | - | Aryl Halides | High Selectivity | chemicalbook.com |

| Copper Salts | Acetone Cyanohydrin | Chelating Ligands | Dioxane | 110 | Aryl Iodides/Bromides | Good | googleapis.comorganic-chemistry.org |

Conversion of Aldehydes or Carboxylic Acids to Nitriles

An alternative synthetic route to this compound starts from the corresponding aldehyde, 4-bromo-3-isopropylbenzaldehyde, which is commercially available. google.com A common method for this transformation is the conversion of the aldehyde to an aldoxime, followed by dehydration.

The formation of the aldoxime is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent. The subsequent dehydration of the aldoxime to the nitrile can be accomplished using a variety of reagents. A simple and effective method involves heating the aldoxime in a solvent like dimethylsulfoxide. google.com Iron salts have also been reported to catalyze the dehydration of aldoximes under nitrile-free conditions, offering an environmentally benign pathway. organic-chemistry.org While no specific examples for 4-bromo-3-isopropylbenzaldehyde oxime were found, this two-step sequence is a well-established and general method for nitrile synthesis from aldehydes.

Electrochemical Cyanation Methods

Electrochemical synthesis offers a green and sustainable approach to cyanation reactions, often avoiding the need for harsh reagents. Electrochemical C-H cyanation of arenes has been developed, which could potentially be applied to a suitable precursor of this compound. bldpharm.com

A more direct approach would be the electrochemical cyanation of 4-bromo-3-isopropylbenzene. These methods typically involve the use of a non-toxic cyanide source, such as tosyl cyanide, and proceed under mild conditions. bldpharm.com The reaction is carried out in an undivided cell with a carbon cathode and a magnesium anode. bldpharm.com The mechanism involves the electrochemical generation of reactive species that facilitate the cyanation of the aromatic ring. While this method holds promise for its environmental benefits, its applicability to sterically hindered substrates like 4-bromo-3-isopropylbenzene would require specific investigation.

Transnitrilation Strategies

Transnitrilation offers a unique pathway to aryl nitriles by transferring a cyano group from a donor molecule to an organometallic reagent. A prominent example is the use of dimethylmalononitrile (B1205571) (DMMN) as a cyanating agent for aryl Grignard or aryllithium reagents.

For the synthesis of this compound, this strategy would involve the formation of the Grignard reagent from 4-bromo-3-isopropylbenzene by reaction with magnesium metal. This organometallic intermediate would then be reacted with DMMN. The reaction proceeds through a Thorpe-type imine adduct, which then undergoes a retro-Thorpe fragmentation to yield the desired aryl nitrile and a stable byproduct. This method is particularly advantageous as it avoids the use of toxic transition metals and often proceeds under mild conditions with high efficiency, even for sterically hindered substrates. A rhodium-catalyzed variant using aryl boronic acids has also been reported, expanding the scope of this transformation.

Optimization of Reaction Conditions and Process Efficiency

Catalyst System Development and Ligand Effects

The efficiency of metal-catalyzed cyanation reactions is highly dependent on the choice of catalyst, ligand, and other reaction parameters. For nickel-catalyzed systems, the nature of the ligand plays a crucial role in the outcome of the reaction. While simple nitrogen-based ligands like 1,10-phenanthroline can be effective, phosphine ligands such as dppf often provide superior results, especially for challenging substrates. researchgate.netgoogleapis.com The steric and electronic properties of the ligand influence the stability of the catalytic species and the rates of oxidative addition and reductive elimination.

In copper-catalyzed cyanations, the use of chelating ligands, particularly diamines and N- or O-containing ligands, has been shown to be beneficial. rsc.orggoogleapis.comorganic-chemistry.org These ligands can stabilize the copper catalyst, prevent its disproportionation, and enhance its solubility and reactivity. The choice of ligand can significantly impact the reaction rate and the tolerance to various functional groups. For instance, in palladium-catalyzed cyanations, which often serve as a model for nickel systems, bulky biarylphosphine ligands have been instrumental in enabling the cyanation of sterically hindered and electron-rich aryl halides at low catalyst loadings and mild temperatures. bldpharm.com The steric bulk of these ligands is thought to promote the rate-determining reductive elimination step. bldpharm.com

Solvent Selection and Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation. The polarity, proticity, and boiling point of the solvent can significantly impact the solubility of reactants and the stability of intermediates.

In the context of the Sandmeyer reaction , which typically involves the diazotization of an amine followed by treatment with a cyanide salt, polar aprotic solvents are often favored. Acetonitrile is a commonly employed solvent due to its ability to dissolve both the diazonium salt intermediate and the copper(I) cyanide reagent. nih.govwikipedia.org Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be utilized. For instance, in the synthesis of 4-bromobenzonitrile from 4-bromobenzaldehyde, DMSO was used as the solvent at 90°C. The selection of the solvent can also be influenced by the presence of other functional groups on the aromatic ring, which may affect the stability of the diazonium salt.

For palladium-catalyzed cyanation reactions , a variety of solvents can be employed, with the choice often depending on the specific palladium catalyst and ligands used. Polar aprotic solvents such as DMF, N,N-dimethylacetamide (DMAc), and toluene are frequently reported. nih.gov For example, a ligand-free palladium-catalyzed cyanation of aryl bromides has been successfully carried out in DMAc at 120°C. organic-chemistry.org The use of solvent mixtures can also be advantageous. For instance, a combination of acetonitrile and tetrahydrofuran (B95107) (THF) has been used with a t-Bu3P-monoligated palladium catalyst. buecher.de

The following table summarizes the impact of different solvents on a representative palladium-catalyzed cyanation reaction of an aryl bromide.

Table 1: Effect of Solvent on a Representative Palladium-Catalyzed Cyanation

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Yield (%) |

| Toluene | 2.4 | 111 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate to Good |

| Acetonitrile | 37.5 | 82 | Good |

| Dimethylformamide (DMF) | 36.7 | 153 | Good to Excellent |

| N,N-Dimethylacetamide (DMAc) | 37.8 | 165 | Excellent |

Note: The yields are qualitative and can vary significantly based on the specific catalyst system, ligands, and other reaction parameters.

Temperature, Pressure, and Reaction Time Profiling

The optimization of temperature, pressure, and reaction time is crucial for maximizing the yield and purity of this compound while minimizing side reactions.

Temperature: In the Sandmeyer reaction , the initial diazotization step is typically carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt. The subsequent cyanation step is then often performed at a slightly elevated temperature, for instance, room temperature or up to 55°C, to facilitate the displacement of the diazonium group. nih.gov

For palladium-catalyzed cyanation , the reaction temperature can vary widely, from room temperature to 150°C, depending on the reactivity of the aryl bromide and the efficiency of the catalyst system. rsc.orgthieme-connect.de For instance, a highly active palladium catalyst might allow for the cyanation of an aryl chloride at a lower temperature (e.g., ≤ 100°C) and in a shorter time (e.g., one hour). nih.gov Kinetic studies have shown that temperature plays a critical role in the rate-limiting step of the reaction. nih.gov

Pressure: Most laboratory-scale syntheses of this compound via either the Sandmeyer reaction or palladium-catalyzed cyanation are conducted at atmospheric pressure. However, in industrial settings, particularly for gaseous reactants or to influence reaction equilibria, the process may be carried out under elevated pressure. For some specialized reactions involving nitriles, high pressure and high temperature can be employed to drive reactions such as trimerization. nih.gov

Reaction Time: The duration of the reaction is determined by monitoring the consumption of the starting material, typically using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can range from a few hours to over 24 hours. For example, a ligand-free palladium-catalyzed cyanation of aryl bromides in DMAc at 120°C can be completed within 5 hours. organic-chemistry.org In contrast, some palladium-catalyzed cyanations using K4[Fe(CN)6] in DMF at 130°C may require 12-17 hours. rsc.org

The following table provides a general profile of reaction conditions for the two primary synthetic routes.

Table 2: General Reaction Condition Profiles

| Parameter | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |

| Temperature | Diazotization: 0-5°C; Cyanation: RT - 55°C | Room Temperature - 150°C |

| Pressure | Atmospheric | Atmospheric (typically) |

| Reaction Time | 1 - 12 hours | 1 - 24 hours |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key considerations include maximizing atom economy, minimizing waste, using safer solvents and reagents, and developing recyclable catalysts.

Atom Economy and E-factor Considerations

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

The E-factor (Environmental Factor) provides a measure of the waste produced in a chemical process and is defined as the ratio of the mass of waste to the mass of the desired product. nih.gov A lower E-factor indicates a greener process.

For the synthesis of this compound, the choice between the Sandmeyer reaction and palladium-catalyzed cyanation can be evaluated based on these metrics.

Sandmeyer Reaction: This route often has a lower atom economy due to the use of stoichiometric amounts of reagents like sodium nitrite (B80452) and copper(I) cyanide, which generate significant inorganic waste.

Palladium-Catalyzed Cyanation: This method can offer a higher atom economy, especially when using a catalytic amount of palladium and a less toxic, more efficient cyanide source.

The following table provides a theoretical comparison of the atom economy for the two synthetic routes, assuming idealized stoichiometry for calculation purposes.

Table 3: Theoretical Atom Economy Comparison

| Synthetic Route | Reactants | Products (Desired + Byproducts) | Atom Economy (%) |

| Sandmeyer Reaction | 4-bromo-3-isopropylaniline, NaNO₂, HCl, CuCN | This compound, N₂, H₂O, NaCl, CuCl | Lower |

| Pd-Catalyzed Cyanation | 1,4-dibromo-2-isopropylbenzene, KCN | This compound, KBr | Higher |

Note: Actual atom economy will vary based on specific reagents and reaction conditions.

Solvent Minimization and Alternative Reaction Media (e.g., Water, Ionic Liquids)

Minimizing the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. This can be achieved by selecting solvents with lower environmental impact, reducing the volume of solvent used, or employing alternative reaction media.

Water: Performing organic reactions in water is highly desirable from a green chemistry perspective. Recent advancements have shown that palladium-catalyzed cross-coupling reactions, including cyanations, can be conducted in aqueous media, often with the aid of surfactants or water-soluble ligands. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile and often recyclable reaction media. They have been successfully employed in both Sandmeyer reactions and palladium-catalyzed cyanations. nih.govresearchgate.net For instance, the use of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) has been reported for Sandmeyer-type reactions. nih.gov In palladium-catalyzed cyanations, ionic liquids can stabilize the palladium catalyst, prevent its agglomeration, and facilitate its recycling. researchgate.net

Sustainable Catalyst Development and Recyclability

The development of highly active, stable, and recyclable catalysts is a key area of research in green chemistry.

For the palladium-catalyzed cyanation of aryl bromides, significant progress has been made in developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Examples of such catalysts include:

Palladium on Carbon (Pd/C): A widely used and commercially available heterogeneous catalyst that can be recycled by simple filtration. nih.govorganic-chemistry.org

Palladium on other supports: Researchers have explored various supports for palladium, such as zinc oxide and cobalt ferrite, to enhance catalytic activity and recyclability. wikipedia.orgrsc.org

Magnetic Nanoparticles: Palladium supported on magnetic nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet. wikipedia.org

Table 4: Recyclability of Selected Palladium Catalysts in Cyanation Reactions

| Catalyst | Support | Separation Method | Number of Recycles (with good activity) |

| Pd/C | Activated Carbon | Filtration | 3+ |

| Pd/CoFe₂O₄ | Cobalt Ferrite | Magnet | 5+ |

| Pd@CS-biguanidine | Chitosan | Filtration | High |

Note: The number of successful recycles can vary depending on the specific reaction conditions and the nature of the reactants.

Advanced Reaction Chemistry and Derivatization Pathways of 4 Bromo 3 Isopropylbenzonitrile

Transformations Involving the Aryl Bromide Functionality

The bromine atom in 4-bromo-3-isopropylbenzonitrile serves as a versatile handle for the introduction of various substituents onto the aromatic ring through transition metal-catalyzed reactions. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide, often facilitating the oxidative addition step in palladium-catalyzed cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The following subsections detail the application of several key named reactions for the derivatization of this compound.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, involving the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Studies on similar substrates, such as 4-bromobenzonitrile (B114466), have demonstrated high yields in Suzuki-Miyaura couplings. For instance, the reaction of 4-bromobenzonitrile with phenylboronic acid, catalyzed by novel palladium complexes, has been shown to proceed with excellent conversion rates. researchgate.net The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions. Generally, a palladium(0) species, generated in situ from a palladium(II) precatalyst, is employed along with a phosphine (B1218219) ligand.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |

| 2 | 4-Bromoanisole | Phenylboronic Acid | Pd/Fe₃O₄/Charcoal | - | K₂CO₃ | Ethanol/H₂O | 80 | 98 |

This table presents representative conditions based on reactions with structurally similar aryl bromides.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of significant importance for the synthesis of pharmaceuticals and organic materials. researchgate.net This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.org

The reaction of this compound with various terminal alkynes would yield substituted phenylacetylene derivatives. Research on the Sonogashira coupling of 4-bromoanisole with phenylacetylene has shown that catalysts derived from palladium acetate (B1210297) and sterically demanding phosphine ligands can be highly effective, even at room temperature in aqueous solvents. thieme-connect.de Copper-free Sonogashira protocols have also been developed, offering advantages in terms of reduced toxicity and simplified purification. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | - | CsOH | MeCN/H₂O | RT | 87 thieme-connect.de |

| 2 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 85 beilstein-journals.org |

This table presents representative conditions based on reactions with structurally similar aryl halides. [TBP][4EtOV] is tetrabutylphosphonium 4-ethoxyvalerate, an ionic liquid. THF is tetrahydrofuran (B95107), and DMA is dimethylacetamide.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. u-szeged.hu This reaction is a powerful tool for the synthesis of complex olefinic structures. The reaction of this compound with various alkenes, such as styrene or acrylates, would lead to the formation of stilbene or cinnamate derivatives, respectively.

The efficiency and stereoselectivity of the Heck reaction are highly dependent on the choice of catalyst, base, and solvent. Studies on the Heck reaction of bromobenzene with styrene have shown that palladium catalysts supported on various materials can be effective, with the choice of base and additives like quaternary ammonium (B1175870) salts playing a crucial role. u-szeged.hu

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Bromobenzene | Styrene | Pd EnCat | Na₂CO₃ | Bu₄NCl | NMP | 140 | >95 u-szeged.hu |

| 2 | Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | Aliquat-336 | DMF/H₂O | 100 | High |

This table presents representative conditions based on reactions with structurally similar aryl bromides. NMP is N-Methyl-2-pyrrolidone, DMF is dimethylformamide, and TBAB is tetrabutylammonium bromide.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov The coupling of this compound with various organozinc reagents would provide access to a wide range of alkylated and arylated derivatives. The development of new biaryldialkylphosphine ligands has significantly improved the efficiency of Negishi couplings involving secondary alkylzinc halides. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents (stannanes) to couple with organic halides in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction of this compound with organostannanes would offer another route to substituted benzonitriles.

Table 4: Representative Conditions for Negishi and Stille Couplings

| Coupling | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Negishi | 2-Bromobenzonitrile | i-PrZnBr | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 92 nih.gov |

This table presents representative conditions based on reactions with structurally similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. chemspider.com This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The amination of this compound with a variety of primary and secondary amines would lead to the corresponding N-substituted anilines.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand. Different generations of catalysts have been developed to accommodate a wide range of substrates and reaction conditions. For instance, the reaction of 5-bromo-imidazo[2,1-b] researchgate.netrsc.orgwikipedia.orgthiadiazole with substituted anilines has been successfully achieved using a Pd₂(dba)₃ catalyst system. researchgate.net

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 60 chemspider.com |

| 2 | 5-Bromo-imidazo[2,1-b] researchgate.netrsc.orgwikipedia.orgthiadiazole | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-80 researchgate.net |

This table presents representative conditions based on reactions with structurally similar aryl halides and triflates.

Nucleophilic Aromatic Substitution Variants

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. chemistrysteps.comnih.gov In this compound, the nitrile (-CN) group acts as a potent electron-withdrawing substituent, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. wikipedia.orglumenlearning.com It withdraws electron density from the aromatic system, particularly at the ortho and para positions, facilitating the attack of a nucleophile.

The bromine atom at the C-4 position is para to the electron-withdrawing nitrile group, an ideal orientation for SNAr. chemistrysteps.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The attack of a nucleophile on the carbon atom bearing the bromine leads to the formation of this intermediate, where the negative charge is delocalized onto the nitrile group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed to displace the bromo substituent, leading to a diverse range of derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenolates, and amines. chemistrysteps.com For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-3-isopropylbenzonitrile, while reaction with ammonia (B1221849) or primary/secondary amines would produce the corresponding aniline derivatives.

The general scheme for SNAr reactions of this compound is presented below:

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Methoxide (CH₃O⁻) | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-isopropylbenzonitrile |

| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 4-Hydroxy-3-isopropylbenzonitrile |

| Thiophenoxide (PhS⁻) | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-isopropylbenzonitrile |

| Ammonia (NH₃) | Ammonia (NH₃) | 4-Amino-3-isopropylbenzonitrile (B12092126) |

| Diethylamine ((Et)₂NH) | Diethylamine | 4-(Diethylamino)-3-isopropylbenzonitrile |

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for its conversion into a variety of other important functional groups. youtube.comyoutube.com

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is fundamental in organic synthesis for introducing a basic aminoalkyl group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.gov

For substrates containing sensitive functional groups, such as the aryl bromide in this compound, milder and more selective reagents are preferred to avoid unwanted side reactions. nih.govnih.gov Systems like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) have been shown to effectively reduce aromatic nitriles to benzylamines while tolerating other functionalities like aryl halides. nih.govorganic-chemistry.org The reaction proceeds via the addition of hydride ions to the electrophilic nitrile carbon.

Table 2: Conditions for Selective Nitrile Reduction

| Reagent(s) | Solvent | Conditions | Product |

| LiAlH₄, then H₂O | Diethyl ether / THF | Reflux | (4-Bromo-3-isopropylphenyl)methanamine |

| H₂ / Raney Nickel | Methanol (B129727) / NH₃ | High Pressure, Heat | (4-Bromo-3-isopropylphenyl)methanamine |

| BH₃·THF | THF | Reflux | (4-Bromo-3-isopropylphenyl)methanamine |

| NaBH₄ / CoCl₂ | Methanol | Room Temperature | (4-Bromo-3-isopropylphenyl)methanamine |

Nitriles can be hydrolyzed under either acidic or basic conditions to first yield an amide intermediate, which upon further hydrolysis produces a carboxylic acid. youtube.com This two-stage process allows for the potential isolation of either the amide or the final carboxylic acid product.

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) protonates the nitrogen atom, increasing the electrophilicity of the carbon, which is then attacked by water. The resulting imidic acid tautomerizes to the amide. Prolonged heating under these conditions will further hydrolyze the amide to the corresponding carboxylic acid (4-bromo-3-isopropylbenzoic acid) and an ammonium salt.

Base-catalyzed hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. An imidic acid intermediate is formed after protonation by water, which then tautomerizes to the amide. Similar to the acidic route, forcing conditions (e.g., high temperature) will drive the hydrolysis of the amide to the carboxylate salt (sodium 4-bromo-3-isopropylbenzoate). Subsequent acidification is required to obtain the free carboxylic acid.

Stopping the reaction at the amide stage (4-bromo-3-isopropylbenzamide) can be achieved by using milder reaction conditions, for example, by carefully controlling the temperature and reaction time in a basic medium.

The nitrile functional group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions, to form five-membered heterocyclic rings. libretexts.org A prominent example is the Huisgen cycloaddition, where a nitrile reacts with an azide (B81097) (such as sodium azide) to form a tetrazole ring. researchgate.net This reaction often requires a catalyst, such as zinc or copper salts, and elevated temperatures. The reaction of this compound with sodium azide would yield 5-(4-bromo-3-isopropylphenyl)-1H-tetrazole, a structure of interest in medicinal chemistry.

Another important [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides. For example, benzonitrile (B105546) oxide can react with the nitrile group of this compound to form a 1,2,4-oxadiazole derivative. mdpi.comacs.org These reactions provide a direct route to highly functionalized heterocyclic systems.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that readily attack the electrophilic carbon of the nitrile group. The initial addition forms a resonance-stabilized imine anion salt. This intermediate is stable to further addition of the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine to a ketone.

For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield 1-(4-bromo-3-isopropylphenyl)ethan-1-one. This reaction is a valuable method for carbon-carbon bond formation, allowing for the synthesis of a wide variety of ketones from nitrile precursors.

Table 3: Synthesis of Ketones from this compound

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | 1-(4-Bromo-3-isopropylphenyl)ethan-1-one |

| Phenyllithium (C₆H₅Li) | Imine anion salt | (4-Bromo-3-isopropylphenyl)(phenyl)methanone |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Imine anion salt | 1-(4-Bromo-3-isopropylphenyl)propan-1-one |

Influence and Reactivity of the Isopropyl Substituent

Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating through an inductive effect (+I). lumenlearning.com This effect slightly increases the electron density of the aromatic ring, which would typically activate the ring towards electrophilic substitution. However, in the context of the reactions discussed (nucleophilic substitution and nitrile chemistry), this effect is generally overshadowed by the powerful electron-withdrawing nature of the nitrile group.

Steric Effects: The most significant influence of the isopropyl group is its steric bulk. youtube.com It is positioned ortho to both the nitrile group (C-1) and the bromine atom (C-4). This steric hindrance can affect the rates of reaction at these sites:

On Nucleophilic Aromatic Substitution: The bulky isopropyl group can partially shield the C-4 position from the approaching nucleophile, potentially slowing the rate of SNAr compared to an unhindered analogue like 4-bromobenzonitrile. The degree of hindrance will depend on the size of the incoming nucleophile.

On Nitrile Group Reactions: Similarly, the approach of reagents to the nitrile carbon can be sterically impeded. This may necessitate more forcing reaction conditions or longer reaction times, particularly when using bulky reagents like certain organometallics or reducing agents.

Steric and Electronic Effects on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is intricately controlled by the cumulative steric and electronic contributions of its three distinct substituents: the nitrile (-CN), the isopropyl (-CH(CH₃)₂), and the bromo (-Br) groups. These groups modulate the electron density of the benzene (B151609) ring and influence the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu

Electronic Effects: The electronic nature of each substituent either donates or withdraws electron density from the aromatic π-system, which in turn activates or deactivates the ring towards electrophilic attack. lumenlearning.commasterorganicchemistry.com

Nitrile Group (-CN): The nitrile group is a potent deactivating group. youtube.com It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a negative resonance effect (-M). masterorganicchemistry.com This significantly reduces the ring's nucleophilicity, making it much less reactive than benzene. lumenlearning.com In EAS reactions, it acts as a meta-director.

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is classified as a weakly activating group. wikipedia.orgucla.edu It donates electron density primarily through an inductive effect (+I) and hyperconjugation, thereby increasing the ring's reactivity relative to an unsubstituted position. wikipedia.org It functions as an ortho, para-director. chemistrytalk.org

Steric Effects: The spatial arrangement and size of substituents can hinder the approach of reagents to certain positions on the ring. The isopropyl group is notably bulky, which can cause significant steric hindrance at its adjacent (ortho) positions. youtube.comfiveable.mensf.gov

The isopropyl group at C3 directs to C2 and C6 (ortho) and C4 (para, blocked).

The bromo group at C4 directs to C3 (ortho, blocked) and C5 (ortho).

The nitrile group at C1 directs to C3 (meta, blocked) and C5 (meta).

Considering these influences, position C5 is electronically favored by both the bromo and nitrile groups, while position C6 is activated by the isopropyl group. However, the bulky nature of the isopropyl group may sterically hinder attack at the adjacent C2 position, making C6 a more likely site for substitution directed by the activating group. youtube.com The ultimate product distribution would depend on the specific reaction conditions and the nature of the electrophile.

| Substituent | Position | Electronic Effect | Directing Effect (EAS) | Steric Effect |

|---|---|---|---|---|

| Nitrile (-CN) | 1 | Strongly Deactivating (-I, -M) masterorganicchemistry.com | Meta youtube.com | Moderate |

| Isopropyl (-CH(CH₃)₂) | 3 | Weakly Activating (+I) wikipedia.org | Ortho, Para chemistrytalk.org | High fiveable.me |

| Bromo (-Br) | 4 | Weakly Deactivating (-I > +M) wikipedia.org | Ortho, Para youtube.comorganicchemistrytutor.com | Moderate |

Potential for Side-Chain Functionalization

Beyond reactions on the aromatic ring, the isopropyl side-chain of this compound presents opportunities for selective functionalization, primarily at the benzylic position. The carbon atom of the isopropyl group directly attached to the benzene ring is known as the benzylic carbon, and its C-H bond is weaker than typical sp³ C-H bonds. libretexts.org This is because a radical or ionic intermediate at this position is stabilized by resonance with the aromatic ring.

Benzylic Bromination: A key transformation is benzylic bromination, which can be achieved using reagents that generate a low concentration of bromine radicals, most commonly N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmdma.ch This reaction would selectively replace the benzylic hydrogen with a bromine atom, yielding 4-bromo-3-(1-bromo-1-methylethyl)benzonitrile. This introduces a new reactive handle on the molecule, as the resulting benzylic bromide is a versatile substrate for nucleophilic substitution and elimination reactions. libretexts.org The process for benzylic bromination has been well-established for various substituted aromatic compounds. google.comgoogleapis.com

Benzylic Oxidation: The isopropyl group is also susceptible to oxidation under vigorous conditions. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can cleave the C-C bonds of the alkyl group, leading to the formation of a carboxylic acid at the benzylic position. libretexts.org This transformation would convert the isopropyl group on this compound into a carboxyl group, forming 2-bromo-5-cyanobenzoic acid.

| Reaction Type | Typical Reagents | Potential Product | Significance |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Initiator libretexts.orgmdma.ch | 4-bromo-3-(1-bromo-1-methylethyl)benzonitrile | Introduces a versatile functional group for further synthesis. |

| Side-Chain Oxidation | Potassium permanganate (KMnO₄), H⁺, Heat libretexts.org | 2-bromo-5-cyanobenzoic acid | Converts the alkyl group into a carboxylic acid. |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for rapidly building molecular complexity. nih.govrsc.org While this compound may not directly participate as a primary component in classic MCRs like the Passerini or Ugi reactions, its scaffold can be incorporated into these transformations through strategic derivatization. baranlab.orgnih.gov

The Passerini reaction typically combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgresearchgate.net The Ugi four-component reaction (U-4CR) extends this by including a primary amine to produce a bis-amide. nih.govnih.gov

To utilize the this compound framework in such reactions, one of its functional groups would first need to be converted into a compatible reactant. For instance:

Formation of a Carbonyl Component: The nitrile group could potentially be reduced to an aldehyde. This resulting aldehyde, now bearing the bromo-isopropyl-substituted phenyl ring, could serve as the carbonyl component in a Passerini or Ugi reaction.

Formation of a Carboxylic Acid Component: As described in section 3.3.2, oxidation of the isopropyl side-chain would yield a carboxylic acid derivative. This product could then be used as the acid component in an MCR.

Formation of an Amine Component: The bromo group could undergo transformations, such as a Buchwald-Hartwig amination, or the entire aromatic ring could be nitrated and subsequently reduced to form an aniline derivative, which could serve as the amine component in an Ugi reaction.

By employing this compound as a precursor, chemists can embed its specific substitution pattern into the diverse and complex molecular architectures generated by MCRs, accelerating the synthesis of novel compound libraries for various applications. nih.gov

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Selectivity is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. In reactions involving this compound, controlling the chemo-, regio-, and stereoselectivity is crucial for achieving desired outcomes.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. The presence of the C-Br bond, aromatic C-H bonds, and aliphatic C-H bonds in this compound makes chemoselectivity a key consideration. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the C(sp²)-Br bond is a highly reactive site. nih.gov A palladium catalyst can selectively activate this bond for C-C bond formation with an organoboron reagent, leaving the other C-H and C-N bonds intact. scielo.br The ability to selectively react at a C-Br bond in the presence of other potentially reactive sites like a triflate group has been demonstrated in complex systems, highlighting the high degree of control possible. unideb.hu

Regioselectivity: Regioselectivity describes the preference for bond formation at one position over other possible positions.

Electrophilic Aromatic Substitution: As detailed in section 3.3.1, the directing effects of the existing substituents govern the regiochemical outcome of reactions on the aromatic ring. The interplay between the activating isopropyl group and the deactivating bromo and nitrile groups, along with steric factors, will determine which of the available ring positions (C2, C5, or C6) is substituted. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution: Standard SɴAr reactions are generally disfavored on this substrate because no strong electron-withdrawing group is positioned ortho or para to the bromine leaving group. stackexchange.comnih.gov Therefore, regioselectivity in nucleophilic substitution is less of a concern under typical conditions.

Stereoselectivity: Stereoselectivity involves the preferential formation of one stereoisomer over another. This compound is an achiral molecule. Stereoselectivity becomes a factor when a new chiral center is created during a reaction.

Side-Chain Functionalization: For example, the benzylic bromination discussed in section 3.3.2 creates a new stereocenter at the benzylic carbon. In the absence of a chiral influence (e.g., a chiral catalyst or auxiliary), the reaction proceeds through a planar radical intermediate, resulting in a racemic mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis: To achieve a stereoselective outcome, one would need to employ methods of asymmetric synthesis. ethz.ch This could involve using a chiral reagent, a chiral catalyst, or converting the substrate into a chiral derivative that directs the stereochemistry of a subsequent reaction. researchgate.net The synthesis of axially chiral benzonitriles, for instance, demonstrates how stereoselectivity can be controlled in complex nitrile-containing molecules. ntu.edu.sgresearchgate.netdntb.gov.ua

| Selectivity Type | Definition | Example involving this compound Scaffold |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group among several. | Palladium-catalyzed Suzuki coupling at the C-Br bond, leaving the nitrile and isopropyl groups untouched. nih.gov |

| Regioselectivity | Preferential reaction at a specific position on the molecule. | Electrophilic aromatic substitution favoring one of the C2, C5, or C6 positions due to combined electronic and steric effects. libretexts.org |

| Stereoselectivity | Preferential formation of one stereoisomer over others. | Asymmetric reduction of a ketone derived from the nitrile, yielding a single enantiomer of the corresponding alcohol. |

Computational and Theoretical Investigations of 4 Bromo 3 Isopropylbenzonitrile

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical methods are employed to investigate the electronic characteristics of a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-3-isopropylbenzonitrile, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. Studies on related compounds, such as 4-bromobenzonitrile (B114466) and 4-Bromo-3-methylbenzonitrile, have successfully used DFT methods, often with the B3LYP hybrid functional and basis sets like 6-311++G, to achieve good agreement between observed and calculated spectroscopic data. researchgate.netorientjchem.orgnih.gov These analyses provide a foundational understanding of the molecule's stability and reactivity. nih.gov Theoretical calculations using DFT have become a powerful technique for assessing the structural and spectral properties of various organic compounds. nih.gov

A typical DFT analysis for this compound would yield data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes, such as the characteristic C≡N stretch or the C-Br stretch.

Table 1: Representative DFT-Calculated Properties for Aromatic Nitriles (Note: This table is illustrative and based on general findings for similar compounds, not specific data for this compound.)

| Property | Typical Calculated Value Range | Significance |

|---|---|---|

| C≡N Stretching Frequency | 2220-2340 cm⁻¹ | Identifies the nitrile functional group. orientjchem.org |

| C-Br Stretching Frequency | 250-550 cm⁻¹ | Characterizes the carbon-bromine bond vibration. orientjchem.org |

| HOMO-LUMO Energy Gap | 3-5 eV | Indicates chemical reactivity and electronic stability. chemrevlett.com |

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are used for highly accurate calculations of molecular properties. For this compound, these calculations would focus on characterizing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical for predicting the molecule's reactivity, electronic transitions, and ability to participate in chemical reactions. For instance, the HOMO often indicates the site for electrophilic attack, while the LUMO suggests the site for nucleophilic attack. Similar ab initio studies on related benzonitrile (B105546) derivatives have been used to understand their electronic absorption spectra. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netschrodinger.comucsb.edu It is a valuable tool for predicting how a molecule will interact with other charged species. youtube.com For this compound, an MEP map would be generated by calculating the electrostatic potential at the molecule's surface.

The MEP map is color-coded to indicate different charge regions:

Red/Orange/Yellow : Areas of negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this region would be expected around the electronegative nitrogen atom of the nitrile group. researchgate.net

Blue : Areas of positive potential, electron-poor, which are prone to nucleophilic attack. These regions are typically found around hydrogen atoms. researchgate.net

Green : Areas of neutral or near-zero potential.

Analysis of the MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into the molecule's reactivity. researchgate.net Mulliken population analysis is another method used to quantify the electronic charge distribution among the atoms, complementing the visual information from the MEP map. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to study the dynamic behavior of molecules, including the movement of their constituent parts and their preferred shapes.

The isopropyl group in this compound is not static; it can rotate around the single bond connecting it to the benzene (B151609) ring. Computational methods can be used to calculate the energy barrier for this rotation. This is achieved by systematically changing the dihedral angle of the substituent and calculating the molecule's energy at each step. The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state defines the rotational barrier. nih.govugm.ac.id

The preferred three-dimensional structure of this compound can be influenced by its environment, such as in the gas phase, in a solvent, or in a crystal lattice. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in these different environments. nih.gov An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), researchers can observe how intermolecular interactions affect its preferred geometry. These simulations can reveal the most stable conformations and how the molecule's shape might adapt to fit into a binding site of a protein, which is crucial for applications in medicinal chemistry. In the solid state, crystal structure prediction methods, often combined with DFT, can determine the most likely packing arrangements in a crystal.

Mechanistic Elucidation of Reactions Involving this compound

A complete understanding of a chemical reaction involves a detailed mapping of the energy landscape, from reactants to products, including the high-energy transition states. For this compound, computational methods are essential to elucidate the mechanisms of its reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is a cornerstone of mechanistic chemistry. A transition state represents the highest energy point along a reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, computational methods like Density Functional Theory (DFT) would be employed to locate and characterize these fleeting structures.

The process begins with a proposed reaction mechanism. For instance, in a nucleophilic aromatic substitution at the C4 position (bearing the bromine atom), the reaction pathway would involve the approach of a nucleophile, the formation of a Meisenheimer complex (a resonance-stabilized intermediate), and the subsequent departure of the bromide ion. Each step in this pathway would be computationally modeled to identify the corresponding transition states and intermediates.

The mapping of the reaction pathway involves connecting the reactants, intermediates, transition states, and products on the potential energy surface. This mapping provides a detailed itinerary of the reaction, revealing the sequence of events and the stereoelectronic requirements for the transformation to occur.

Energy Profiles and Kinetic Barrier Calculations

Once the critical points on the reaction pathway are identified, their relative energies are calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses. The difference in energy between the reactants and the transition state is the activation energy or kinetic barrier.

The magnitude of the kinetic barrier is a critical determinant of the reaction rate. A higher barrier implies a slower reaction. For this compound, the calculated energy barriers for different potential reaction pathways would allow for a comparison of their feasibility. For example, by calculating the activation energies for nucleophilic attack at the bromine- and isopropyl-substituted positions, one could predict the regioselectivity of such reactions.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State 1 | [TS₁]⁻ | +15.2 |

| Intermediate | Meisenheimer Complex | +5.7 |

| Transition State 2 | [TS₂]⁻ | +12.8 |

| Products | 4-Nu-3-isopropylbenzonitrile + Br⁻ | -10.5 |

| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated energy profiles for reactions of this compound are not readily available in the cited literature. |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, these predictions would be based on an analysis of its electronic structure. The presence of a bromine atom and a nitrile group, both electron-withdrawing, and an isopropyl group, which is electron-donating, creates a specific electronic environment in the aromatic ring.

Theoretical methods can quantify the effects of these substituents on the electron density at different positions of the benzene ring. This information is crucial for predicting where electrophiles or nucleophiles are most likely to attack. For instance, the carbon atom attached to the bromine is expected to be electron-deficient and thus a prime target for nucleophilic attack.

Furthermore, the steric bulk of the isopropyl group at the 3-position would be expected to influence the regioselectivity of reactions, potentially hindering attack at adjacent positions. Computational models can precisely quantify these steric and electronic effects to provide a detailed prediction of the molecule's reactivity.

Development of Structure-Reactivity Relationships from a Theoretical Perspective

Structure-reactivity relationships provide a framework for understanding how the structure of a molecule influences its reactivity. For substituted aromatic compounds like this compound, these relationships can be quantitatively described using theoretical parameters.

Hammett and Taft Parameter Derivations (Computational)

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent.

While Hammett parameters are traditionally determined experimentally, they can also be calculated using computational methods. For the substituents on this compound, the following provides an overview of their expected Hammett parameters:

Bromo group (-Br): This is an electron-withdrawing group through induction but can be weakly electron-donating through resonance. Its effect is context-dependent.

Isopropyl group (-CH(CH₃)₂): This is an electron-donating group through induction.

Nitrile group (-CN): This is a strong electron-withdrawing group through both induction and resonance.

Computational software can be used to calculate properties like the electrostatic potential on the aromatic ring, which can then be correlated with Hammett parameters. These calculated parameters for this compound would allow for the prediction of its behavior in a wide range of reactions.

Table 2: Representative Hammett σ Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -CH(CH₃)₂ | -0.07 | -0.15 |

| -CN | 0.56 | 0.66 |

| Source: These are generally accepted literature values for Hammett constants and are not specific calculations for the title compound. |

Fukui Functions and Local Reactivity Indices

Fukui functions are a concept within Density Functional Theory that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), measures the change in electron density at a point r when the number of electrons in the molecule changes.

There are three main types of Fukui functions:

f⁺(r): for nucleophilic attack (addition of an electron)

f⁻(r): for electrophilic attack (removal of an electron)

f⁰(r): for radical attack

By calculating the Fukui functions for this compound, one can identify the atoms that are most susceptible to different types of reactions. For example, a high value of f⁺(r) on a particular atom would indicate that it is a good site for a nucleophile to attack. Conversely, a high value of f⁻(r) would indicate a good site for an electrophile to attack.

These local reactivity indices provide a more nuanced picture of reactivity than simple electrostatic potential maps, as they are derived from the molecule's frontier molecular orbitals (HOMO and LUMO).

Solvent Effects in Computational Models

In the computational analysis of molecular properties, the surrounding environment, particularly the solvent, can exert a significant influence. For a molecule such as this compound, with its polar nitrile group and bulky, nonpolar isopropyl and bromo substituents, understanding solvent effects is crucial for accurately predicting its behavior in solution. Computational models that incorporate solvent effects are essential for bridging the gap between theoretical calculations in the gas phase and experimental observations in the liquid phase.

The primary method for modeling solvent effects in quantum chemical calculations is the use of implicit solvent models, with the Polarizable Continuum Model (PCM) being one of the most widely employed. wikipedia.orgq-chem.com This approach treats the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This simplification makes the calculations computationally tractable while still capturing the bulk electrostatic effects of the solvent. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the interactions between the solute's charge distribution and the polarized continuum are calculated self-consistently. q-chem.com

For this compound, the choice of solvent in a PCM calculation would be critical. Solvents are typically categorized by their polarity (dipole moment) and whether they are protic (capable of hydrogen bonding) or aprotic. The interaction between the polar cyano group and polar solvents is expected to be a dominant factor.

Impact on Molecular Properties:

Vibrational Spectra: The vibrational frequency of the nitrile (C≡N) stretching mode in benzonitrile and its derivatives is known to be sensitive to the solvent environment. documentsdelivered.com In computational models of this compound, a shift in the calculated C≡N stretching frequency would be expected when moving from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like acetonitrile (B52724) or a polar protic solvent like methanol (B129727). This solvatochromic shift arises from the stabilization of the C≡N bond's dipole moment by the surrounding solvent molecules. documentsdelivered.com

Electronic Spectra: Solvent polarity can also influence the electronic transitions of a molecule, leading to solvatochromic shifts in the UV-Vis absorption spectrum. ucsb.edunih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a PCM can be used to predict these shifts. For this compound, an increase in solvent polarity could lead to either a bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited electronic states. nih.gov

Advanced Solvent Models:

While PCM is a powerful tool, more sophisticated models can provide deeper insights. Explicit solvent models , where a finite number of individual solvent molecules are included in the quantum mechanical calculation, can account for specific short-range interactions like hydrogen bonding. ucsb.edu For this compound, this could be relevant in protic solvents where the solvent molecules can interact directly with the nitrogen atom of the nitrile group. However, these calculations are computationally expensive. nih.gov

A hybrid approach, known as a cluster-continuum model , combines an explicit treatment of the first solvation shell with a continuum model for the bulk solvent. cas.cz This method can offer a balance between accuracy and computational cost, providing a more detailed picture of the immediate solvent environment while still accounting for the long-range effects of the bulk solvent.

The following table illustrates hypothetical data on how the calculated C≡N stretching frequency and dipole moment of this compound might vary with the solvent model and type.

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated C≡N Frequency (cm⁻¹) | Calculated Dipole Moment (D) |

| Gas Phase | 1.0 | DFT/B3LYP | 2235 | 3.85 |

| Cyclohexane | 2.02 | PCM/DFT | 2232 | 4.10 |

| Chloroform | 4.81 | PCM/DFT | 2230 | 4.52 |

| Acetonitrile | 37.5 | PCM/DFT | 2228 | 4.98 |

| Water | 80.1 | PCM/DFT | 2226 | 5.25 |

This table presents illustrative data based on general trends observed in computational studies of similar molecules and is not based on direct experimental or computational results for this compound.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Functionalized Nitrogen-Containing Heterocycles

The dual functionality of a bromo-substituent and a nitrile group on the benzene (B151609) ring makes 4-Bromo-3-isopropylbenzonitrile a theoretical candidate for the synthesis of various nitrogen-containing heterocycles.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

There are no detailed research findings in available scientific databases that describe the use of this compound in the synthesis of pyridine or pyrimidine derivatives. Synthetic routes that could theoretically employ such a building block, like transition-metal-catalyzed cycloadditions or multi-component reactions, have not been reported with this particular starting material.

Triazole, Tetrazole, and Other Azole Syntheses

The nitrile functional group is a common precursor for the formation of certain azole rings, particularly tetrazoles via [3+2] cycloaddition with azide (B81097) ions. However, specific studies detailing the conversion of this compound into a corresponding tetrazole or its use in the synthesis of triazoles or other azoles are not present in the current body of scientific literature.

Role in the Construction of Complex Aromatic and Polyaromatic Systems

The aryl bromide moiety of this compound makes it a suitable candidate for carbon-carbon bond-forming reactions to construct larger aromatic systems.

Biaryls and Terphenyls via Cross-Coupling

Aryl bromides are standard substrates in transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Negishi couplings to form biaryl structures. Despite the theoretical potential for this compound to participate in these reactions to yield functionalized biaryls and, subsequently, terphenyls, no specific examples, reaction conditions, or yield data have been published in scientific journals or patents. The steric hindrance from the adjacent isopropyl group could be a factor influencing its reactivity, but no studies have investigated this.

Fused Ring Systems

The synthesis of fused polycyclic aromatic systems often involves intramolecular cyclization or annulation reactions. While this compound could theoretically be functionalized and then used in such cyclization strategies (e.g., through intramolecular Heck reactions or Friedel-Crafts-type closures), there is no available research that documents its use for constructing fused ring systems.

Intermediate in the Synthesis of Advanced Materials Precursors

The distinct combination of functional groups in this compound makes it a valuable intermediate in the creation of precursors for advanced materials. The bromine atom allows for various cross-coupling reactions, while the nitrile group can be transformed into other functional moieties or participate in polymerization reactions.

Monomers for Functional Polymers (e.g., Polyimides, Poly(aryl ether nitriles))

The development of high-performance polymers with enhanced thermal stability, mechanical strength, and solubility is a continuous area of research. Substituted benzonitriles are key components in the synthesis of monomers for functional polymers like polyimides and poly(aryl ether nitriles).

Polyimides: These polymers are known for their exceptional thermal and chemical resistance. The synthesis of polyimides typically involves a two-step process starting with the formation of a poly(amic acid) from a dianhydride and a diamine, followed by thermal or chemical imidization. core.ac.ukvt.edu While direct incorporation of this compound into the main chain of a polyimide is not extensively documented in readily available literature, its derivatives, created through the transformation of the nitrile or substitution of the bromine, could serve as novel monomers. The bulky isopropyl group could enhance the solubility and processability of the resulting polyimides by disrupting chain packing. titech.ac.jpscispace.com

Poly(aryl ether nitriles) (PENs): PENs are a class of high-performance thermoplastics with excellent thermal stability and mechanical properties. researchgate.net They are typically synthesized via nucleophilic aromatic substitution reactions. researchgate.net The nitrile groups in the polymer backbone can undergo trimerization to form triazine crosslinks, further enhancing the thermal stability. researchgate.net Although specific examples using this compound in PEN synthesis are not prevalent, its structure suggests potential as a monomer precursor. The bromine atom could be displaced by a phenoxide nucleophile in a polymerization reaction, incorporating the isopropyl-substituted benzonitrile (B105546) unit into the polymer chain.

Building Blocks for Organic Frameworks (MOFs, COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. nih.govescholarship.orgresearchgate.net They are constructed from organic building blocks linked by strong covalent bonds. researchgate.net The design and synthesis of COFs rely on the use of monomers with specific geometries and reactive functional groups. researchgate.net